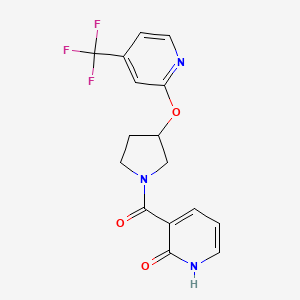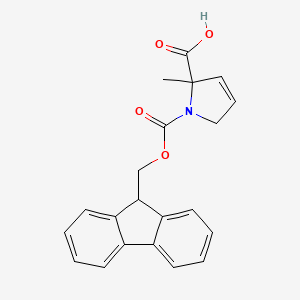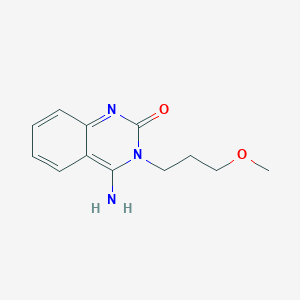
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one, also known as TQ, is a synthetic compound that has been a subject of scientific research due to its potential therapeutic properties. TQ belongs to the class of quinazolinone compounds and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Studies on heterocycles, such as the work by Coppola (1981), delve into the reaction of homophthalic anhydride with cyclic imino ethers to produce fused isoquinolines, a process that could be analogous or relevant to synthesizing compounds like 4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one. These investigations provide foundational knowledge on the synthesis and properties of complex heterocyclic compounds (Coppola, 1981).
Antifungal and Biological Activities
The antifungal activity of tetrahydroquinolines, as explored by Gutiérrez et al. (2012), demonstrates the biological significance of such compounds. Their research found that tetrahydroquinolines with a methoxy group exhibited notable activity against Cladosporium cladosporoides, suggesting potential applications in developing antifungal agents (Gutiérrez et al., 2012).
Catalytic Performance and Complex Synthesis
The work by Ebrahimipour et al. (2018) on a novel mixed-ligand Cu(II) Schiff base complex and its catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes offers insights into the catalytic applications of quinazoline derivatives. This study highlights the importance of quinazoline compounds in facilitating significant chemical reactions (Ebrahimipour et al., 2018).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as the study by Gudasi et al. (2006), underline the significance of structural analysis in understanding the properties and potential applications of quinazoline derivatives. Their research on 1,2-dihydroquinazolin-4(3H)-ones and their transition metal complexes elucidates the complex interactions and bonding patterns that could be relevant for the design and synthesis of new materials and catalysts (Gudasi et al., 2006).
Tubulin-Polymerization Inhibition
Research on tubulin-polymerization inhibitors, such as the study by Wang et al. (2014), demonstrates the potential of quinazoline derivatives in medical and pharmaceutical applications, particularly in cancer therapy. The study identified novel inhibitors with significant in vitro cytotoxic activity, showcasing the therapeutic promise of these compounds (Wang et al., 2014).
Propriétés
IUPAC Name |
4-amino-3-(3-methoxypropyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-8-4-7-15-11(13)9-5-2-3-6-10(9)14-12(15)16/h2-3,5-6H,4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWRQNMLYWRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

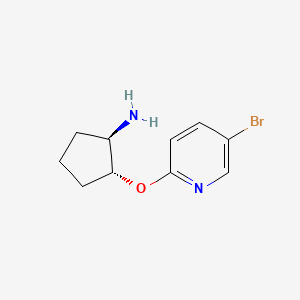
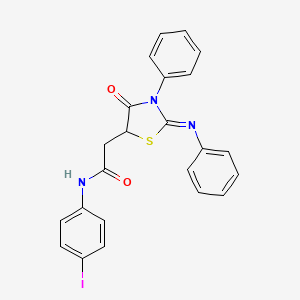
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

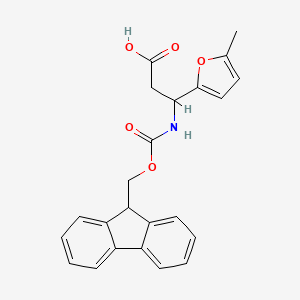
![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

